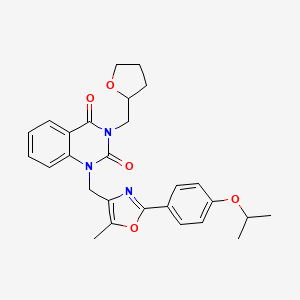
1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione , identified by its CAS number 946296-10-2 , is a derivative of quinazoline known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O5 |
| Molecular Weight | 462.5 g/mol |
| Structure | Structure |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring and subsequent modifications to introduce the quinazoline moiety. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB231 (breast cancer). Studies have shown that it possesses cytotoxic effects with IC50 values comparable to established chemotherapeutics.
- Cytotoxicity Studies :
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Tyrosine Kinase Receptors : Quinazoline derivatives are known to inhibit various tyrosine kinase receptors involved in cancer progression. This inhibition disrupts signaling pathways critical for tumor growth and metastasis .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives, including the compound under discussion, showed significant antitumor activity against HepG2 (liver cancer) cells with an IC50 value of 7.09 µM , outperforming doxorubicin in some assays .
Case Study 2: Structure-Activity Relationship (SAR)
Research highlighted the importance of structural modifications on the quinazoline scaffold. Variations in substituents led to changes in biological activity, with certain modifications enhancing anticancer efficacy significantly .
Properties
IUPAC Name |
1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-17(2)34-20-12-10-19(11-13-20)25-28-23(18(3)35-25)16-29-24-9-5-4-8-22(24)26(31)30(27(29)32)15-21-7-6-14-33-21/h4-5,8-13,17,21H,6-7,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZSPSBAONGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














